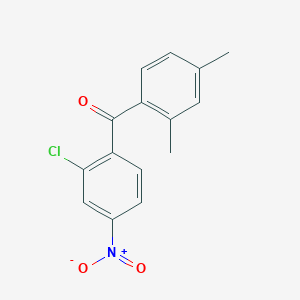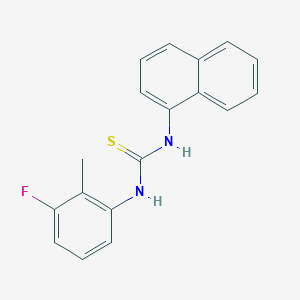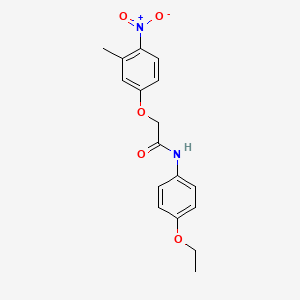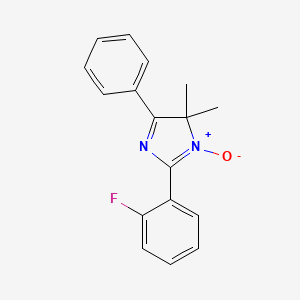
(2-chloro-4-nitrophenyl)(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-4-nitrophenyl)(2,4-dimethylphenyl)methanone, commonly known as CNM, is a chemical compound that belongs to the class of aryl ketones. It is a yellow crystalline powder that is used in various scientific research applications. CNM has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of CNM is not fully understood. However, it has been suggested that CNM may exert its antitumor activity through the inhibition of tubulin polymerization. CNM has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
CNM has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. CNM has also been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using CNM in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. CNM has also been shown to have low toxicity and good stability. However, one of the limitations of using CNM is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on CNM. One potential direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of CNM and its potential applications in the field of medicinal chemistry.
In conclusion, CNM is a chemical compound that has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry. The synthesis of CNM can be achieved through various methods, and it has been extensively studied for its potential applications in cancer treatment, inflammation, and viral infections. While there are limitations to its use in lab experiments, CNM has several advantages and promising future directions for research.
Synthesis Methods
The synthesis of CNM can be achieved through various methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method for synthesizing CNM is Friedel-Crafts acylation. This method involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,4-dimethylphenyl magnesium bromide in the presence of anhydrous aluminum chloride.
Scientific Research Applications
CNM has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. CNM has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)13-6-4-11(17(19)20)8-14(13)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTDRXOUDRLZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)

![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)
![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)


![N'-(1,3-benzodioxol-5-ylmethylene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5745899.png)


![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)